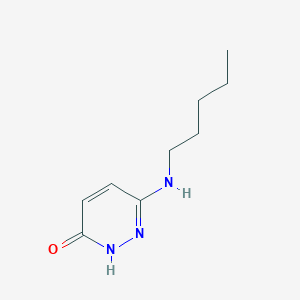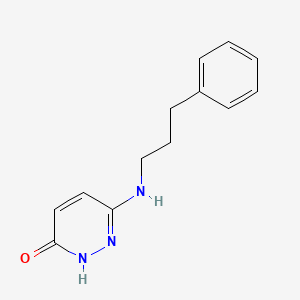![molecular formula C10H14N2O4 B1479428 2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid CAS No. 2091218-92-5](/img/structure/B1479428.png)
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
説明
The compound “2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid” is a unique chemical compound with the IUPAC name 2- (6,7-dihydro-5H-pyrazolo [5,1-b] [1,3]oxazin-2-yl)acetic acid . It has a molecular weight of 182.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O3/c11-8 (12)5-6-4-7-10 (9-6)2-1-3-13-7/h4H,1-3,5H2, (H,11,12) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Efficient Synthesis Techniques
A study by Abonía et al. (2010) presents an efficient three-step procedure for synthesizing novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This method involves the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process. The resulting compounds could have implications for the development of new materials or pharmaceuticals due to the unique structural properties of the 1,3-oxazine ring system Abonía, Castillo, Insuasty, Quiroga, Nogueras, & Cobo, 2010.
Antimicrobial Activity
Hassan (2013) explores the synthesis of new 2-pyrazoline derivatives from α,β-unsaturated ketones and their potential antimicrobial activity. The study synthesizes a series of compounds, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and 1-(5H-[1,2,4]triazino[5,6-b] indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, which are evaluated against various bacteria and fungi. The findings indicate the potential of these synthesized compounds in developing new antimicrobial agents Hassan, 2013.
Anticancer Activity
A study by Abdellatif et al. (2014) focuses on the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. The compounds synthesized in this study, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This highlights the compound's potential utility in anticancer drug development Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014.
Novel Heterocyclic Synthesis
Research by Koyioni et al. (2014) presents the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines, demonstrating the versatility of pyrazole derivatives in constructing complex heterocyclic systems. Such compounds could have significant applications in the development of new drugs or advanced materials due to their unique structural and electronic properties Koyioni, Manoli, & Koutentis, 2014.
Safety and Hazards
特性
IUPAC Name |
2-[(6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2)5-12-9(16-6-10)7(3-11-12)15-4-8(13)14/h3H,4-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYYZKIWMHUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)OCC(=O)O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




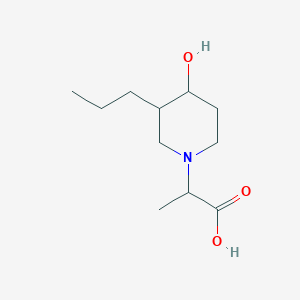
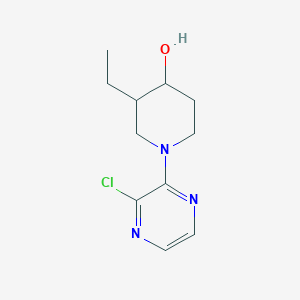
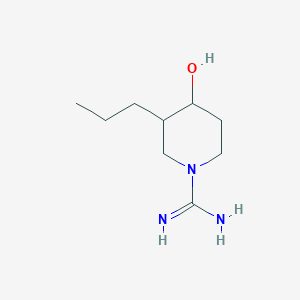
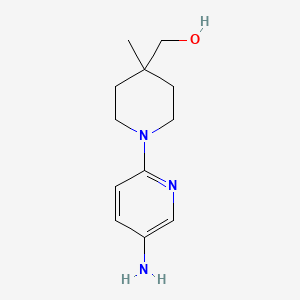
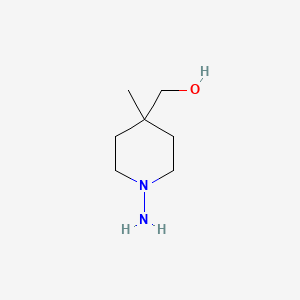


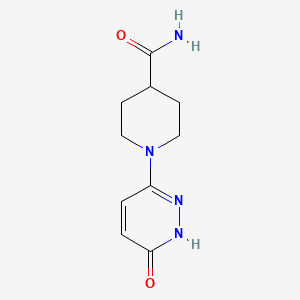
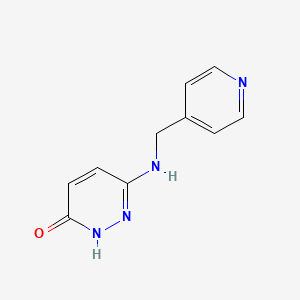
![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
